

Application Notes and Protocols for Avelumab Clinical Trials

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction Avelumab (marketed as Bavencio) is a fully human IgG1 monoclonal antibody that has become a significant agent in the landscape of cancer immunotherapy.[1][2] It targets the programmed death-ligand 1 (PD-L1), a key checkpoint protein that cancer cells often exploit to evade the immune system.[2][3] Avelumab's development was notably rapid, receiving its first FDA approval just 52 months after its investigational new drug submission.[1] Its efficacy and safety have been evaluated in the comprehensive JAVELIN clinical trial program, which has enrolled over 7,000 patients across more than 15 tumor types.[1]

What distinguishes avelumab from other immune checkpoint inhibitors is its dual mechanism of action.[4] While it effectively blocks the PD-L1/PD-1 interaction to restore T-cell-mediated antitumor responses, it also retains a native, wild-type Fc region.[1][4] This allows avelumab to engage natural killer (NK) cells and mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby harnessing both the adaptive and innate immune systems to combat cancer. [4][5]

These application notes provide an overview of key avelumab clinical trials, associated data, and detailed protocols for essential experimental assays relevant to its study.

Mechanism of Action: A Dual Approach

Avelumab functions through two distinct but complementary mechanisms to induce an anti-tumor immune response.

- **PD-L1 Blockade:** Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells.[3] This interaction sends an inhibitory signal that deactivates the T cell, allowing the tumor to escape immune destruction.[3] Avelumab binds directly to PD-L1, preventing it from interacting with its receptors, PD-1 and B7.1.[1][5] This blockade removes the "brake" on the T cells, restoring their ability to recognize and attack cancer cells.[2][3]
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** Unlike other anti-PD-L1/PD-1 antibodies that have been modified to be inert, avelumab is a human IgG1 antibody with a functional Fc region.[4] When avelumab binds to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3] This engagement triggers the NK cell to release cytotoxic granules, inducing the death of the tumor cell.[6][7] This ADCC mechanism provides an additional, direct method of tumor cell lysis.[1]



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Avelumab's dual mechanism of action.

Application Note 1: Avelumab in Urothelial Carcinoma (UC)

The Phase III JAVELIN Bladder 100 trial was a pivotal study that established avelumab as the standard of care for first-line (1L) maintenance treatment in patients with locally advanced or metastatic UC whose disease had not progressed after platinum-based chemotherapy.[8][9]

Summary of JAVELIN Bladder 100 Trial Data

The trial demonstrated a significant survival benefit for patients receiving avelumab plus best supportive care (BSC) compared to those receiving BSC alone.[8][10] The benefit was observed in both the overall population and in patients with PD-L1-positive tumors.[9] Long-term follow-up of at least 2 years confirmed the durable benefit of avelumab maintenance.[9]



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Experimental Protocol: JAVELIN Bladder 100

- Study Design: A Phase III, multicenter, randomized, open-label, parallel-arm study.[9][10]
- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4 to 6 cycles of first-line platinum-based chemotherapy (gemcitabine + cisplatin or carboplatin).[9]
- Randomization: Eligible patients were randomized 1:1 to receive either avelumab plus BSC or BSC alone. Randomization was stratified by the best response to first-line chemotherapy

(complete/partial response vs. stable disease) and the site of metastasis (visceral vs. non-visceral) at the start of chemotherapy.[9]

- Treatment:
 - Arm A: Avelumab 10 mg/kg administered as a 60-minute intravenous infusion every 2 weeks, in addition to BSC.[11]
 - Arm B: BSC alone.[10]
 - Treatment continued until confirmed disease progression, unacceptable toxicity, or patient withdrawal.[9]
- Endpoints:
 - Primary: Overall survival (OS) in the overall population and in the PD-L1-positive population.[9]
 - Secondary: Progression-free survival (PFS), objective response rate (ORR), and safety.[9]
- Tumor Assessment: Tumor response was evaluated by investigators according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[10]



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JAVELIN Bladder 100 trial workflow.

Future Directions: JAVELIN Bladder Medley

To build upon the success of JAVELIN Bladder 100, the JAVELIN Bladder Medley (NCT05327530) trial is underway.[8][12] This is a Phase II, open-label, umbrella trial designed to evaluate if combining avelumab with other novel anti-cancer agents can further improve outcomes in the first-line maintenance setting for advanced UC.[8] Patients are randomized to receive avelumab alone or in combination with agents like sacituzumab govitecan (an anti-Trop-2 antibody-drug conjugate), M6223 (an anti-TIGIT antibody), or NKTR-255 (recombinant human IL-15).[12]

Application Note 2: Avelumab in Merkel Cell Carcinoma (MCC)

Avelumab was the first drug approved by the FDA for metastatic Merkel cell carcinoma (mMCC), a rare and aggressive skin cancer.[13][14] This accelerated approval was based on data from the JAVELIN Merkel 200 trial.[1][14]

Summary of JAVELIN Merkel 200 Trial Data

This single-arm, multicenter trial enrolled 88 patients with mMCC whose disease had progressed after at least one line of chemotherapy.[14]



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Experimental Protocol: JAVELIN Merkel 200

- Study Design: A Phase II, single-arm, multicenter study.[15]

- Patient Population: Adult patients with histologically confirmed metastatic MCC who had experienced disease progression after at least one prior chemotherapy regimen.[14]
- Treatment: Avelumab was administered at a dose of 10 mg/kg via intravenous infusion every 2 weeks until disease progression or unacceptable toxicity.[14]
- Endpoints:
 - Primary: Confirmed ORR as assessed by an independent review committee according to RECIST v1.1.
 - Secondary: Duration of response, PFS, OS, and safety.[14]

Application Note 3: Avelumab in Renal Cell Carcinoma (RCC)

Avelumab is also approved, in combination with the tyrosine kinase inhibitor axitinib, for the first-line treatment of patients with advanced renal cell carcinoma (RCC).[5] This approval was based on the JAVELIN Renal 101 trial.

Summary of JAVELIN Renal 101 Trial Data (Avelumab + Axitinib vs. Sunitinib)



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Protocols for Key Experimental Assays

Protocol 1: Immunohistochemistry (IHC) for PD-L1 Expression

This protocol provides a general methodology for assessing PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, as was done in the JAVELIN trials using the Ventana PD-L1 (SP263) assay.[9][17]

- Objective: To detect and score PD-L1 protein expression on tumor and immune cells.
- Materials:
 - FFPE tumor tissue sections (4-5 μm thick) on charged slides.
 - Automated staining platform (e.g., Ventana BenchMark ULTRA).
 - Ventana PD-L1 (SP263) Rabbit Monoclonal Primary Antibody.
 - Ventana detection kit (e.g., OptiView DAB IHC Detection Kit).
 - Hematoxylin counterstain.
 - Deparaffinization and antigen retrieval solutions.
- Procedure:
 - Baking and Deparaffinization: Bake slides to adhere tissue. Perform deparaffinization on the automated stainer using appropriate reagents.
 - Antigen Retrieval: Perform heat-induced epitope retrieval using a cell conditioning solution at high temperature.
 - Primary Antibody Incubation: Incubate the slides with the Ventana PD-L1 (SP263) primary antibody.
 - Detection: Apply the detection system, which typically involves a secondary antibody and a DAB-chromogen reaction to visualize the target protein (brown stain).
 - Counterstaining: Apply hematoxylin to stain cell nuclei (blue), providing histological context.

- Dehydration and Coverslipping: Dehydrate the slides through a series of alcohol and xylene washes and apply a permanent coverslip.
- Scoring (Example for UC):
 - A pathologist scores the percentage of tumor cells with any membrane staining for PD-L1.
 - The percentage of the tumor area occupied by PD-L1-staining immune cells is also assessed.
 - PD-L1 positive status in the JAVELIN Bladder 100 trial was defined as staining in $\geq 25\%$ of tumor cells or $\geq 25\%$ of immune cells within the tumor tissue.[10]

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of avelumab to induce the killing of PD-L1-expressing tumor cells by immune effector cells.[6][18]

- Objective: To quantify the lysis of target tumor cells in the presence of avelumab and effector cells (e.g., NK cells).
- Materials:
 - Target Cells: A PD-L1-positive cancer cell line (e.g., a human carcinoma cell line).
 - Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
 - Antibody: Avelumab and an isotype control antibody (human IgG1).
 - Assay Medium: RPMI 1640 + 10% FBS.
 - Lysis Detection Reagent: Calcein-AM or a lactate dehydrogenase (LDH) release assay kit.
 - 96-well U-bottom plates.
- Procedure:

- Target Cell Preparation: Harvest target cells and label them with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Wash and resuspend cells at a concentration of 1×10^5 cells/mL.
- Effector Cell Preparation: Isolate NK cells or PBMCs from whole blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for NK cell enrichment, if desired. Resuspend effector cells at the desired concentration to achieve various Effector:Target (E:T) ratios (e.g., 25:1, 10:1).
- Assay Setup (in a 96-well plate):
 - Spontaneous Release: Target cells + medium only.
 - Maximum Release: Target cells + lysis buffer (e.g., Triton X-100).
 - Experimental Wells: 10,000 target cells/well + effector cells at desired E:T ratio + serial dilutions of avelumab or isotype control.
- Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C, 5% CO₂.
- Data Acquisition:
 - Calcein Release: Centrifuge the plate and transfer supernatant to a new plate. Measure fluorescence on a plate reader.
 - LDH Release: Add LDH reaction mixture to supernatant and measure absorbance according to the kit protocol.
- Data Analysis:
 - Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = $100 * (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$
 - Plot the % Specific Lysis against the antibody concentration to generate a dose-response curve.



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Workflow for an in vitro ADCC assay.

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